benzene-1,3-dicarbonitrile;N,N-diethylethanamine
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Overview
Description
Benzene-1,3-dicarbonitrile;N,N-diethylethanamine:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonitrile typically involves the reaction of isophthalic acid with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with ammonia to yield the dicarbonitrile .
For N,N-diethylethanamine, it is commonly synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction involves the nucleophilic substitution of ammonia with ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production of benzene-1,3-dicarbonitrile involves large-scale nitrile synthesis processes, often using continuous flow reactors to ensure efficient and consistent production. N,N-diethylethanamine is produced industrially through the continuous alkylation of ammonia with ethyl halides, utilizing advanced distillation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,3-dicarbonitrile can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agents used.
Reduction: The nitrile groups in benzene-1,3-dicarbonitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Both benzene-1,3-dicarbonitrile and N,N-diethylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), ethyl halides
Major Products:
Oxidation: Oxidized derivatives of benzene-1,3-dicarbonitrile
Reduction: Primary amines derived from benzene-1,3-dicarbonitrile
Substitution: Substituted benzene derivatives and substituted amines
Scientific Research Applications
Chemistry: Benzene-1,3-dicarbonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and polymers. N,N-diethylethanamine is used as a base in various organic reactions and as a precursor for the synthesis of other amines .
Biology: In biological research, benzene-1,3-dicarbonitrile derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. N,N-diethylethanamine is used in the synthesis of biologically active compounds, including pharmaceuticals .
Medicine: Benzene-1,3-dicarbonitrile derivatives have been investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. N,N-diethylethanamine is used in the formulation of certain medications and as an intermediate in drug synthesis .
Industry: In the industrial sector, benzene-1,3-dicarbonitrile is used in the production of high-performance polymers and resins. N,N-diethylethanamine is used as a catalyst and stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of benzene-1,3-dicarbonitrile and N,N-diethylethanamine depends on their specific applicationsN,N-diethylethanamine, as a base, can participate in proton transfer reactions and stabilize intermediates in chemical reactions .
Comparison with Similar Compounds
Benzene-1,4-dicarbonitrile: Similar structure but with cyano groups at the 1 and 4 positions.
Benzene-1,2-dicarbonitrile: Similar structure but with cyano groups at the 1 and 2 positions.
N,N-dimethylethanamine: Similar amine structure but with methyl groups instead of ethyl groups.
Uniqueness: Benzene-1,3-dicarbonitrile;N,N-diethylethanamine is unique due to the specific positioning of the cyano groups on the benzene ring and the presence of ethyl groups on the amine. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
140476-45-5 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
benzene-1,3-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-2-1-3-8(4-7)6-10;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
InChI Key |
HIASBEFNVYJTFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC(=C1)C#N)C#N |
Origin of Product |
United States |
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